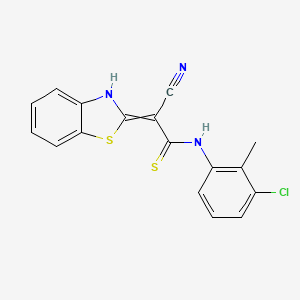

2-Benzothiazol-2-yl-3-(3-chloro-2-methyl-phenylamino)-3-mercapto-acrylonitrile

CAS No.:

Cat. No.: VC16685996

Molecular Formula: C17H12ClN3S2

Molecular Weight: 357.9 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C17H12ClN3S2 |

|---|---|

| Molecular Weight | 357.9 g/mol |

| IUPAC Name | 2-(3H-1,3-benzothiazol-2-ylidene)-N-(3-chloro-2-methylphenyl)-2-cyanoethanethioamide |

| Standard InChI | InChI=1S/C17H12ClN3S2/c1-10-12(18)5-4-7-13(10)20-16(22)11(9-19)17-21-14-6-2-3-8-15(14)23-17/h2-8,21H,1H3,(H,20,22) |

| Standard InChI Key | QWOGNPBEMFQPQM-UHFFFAOYSA-N |

| Canonical SMILES | CC1=C(C=CC=C1Cl)NC(=S)C(=C2NC3=CC=CC=C3S2)C#N |

Introduction

Chemical Identity and Structural Characteristics

Molecular Composition and Formula

2-Benzothiazol-2-yl-3-(3-chloro-2-methyl-phenylamino)-3-mercapto-acrylonitrile is characterized by a benzothiazole ring fused to a mercapto-acrylonitrile group, with a 3-chloro-2-methylphenyl substituent at the amino position. The molecular formula reflects its heterocyclic and aromatic nature, while the presence of chlorine and sulfur atoms contributes to its reactivity and potential bioactivity .

Table 1: Key Physicochemical Properties

| Property | Value | Source |

|---|---|---|

| CAS Number | 379255-69-3 | |

| Molecular Weight | 357.9 g/mol | |

| Purity Specification | ≥95% | |

| Storage Conditions | Cool, dry environment | |

| Hazard Classification | Non-hazardous (DOT/IATA) |

Structural Analysis

Synthesis and Production

Industrial Synthesis Methods

The compound is synthesized via multi-step organic reactions, typically involving:

-

Benzothiazole Formation: Condensation of 2-aminothiophenol with a carbonyl source.

-

Acrylonitrile Functionalization: Introduction of the mercapto and cyano groups through thiol-ene or Michael addition reactions.

-

Phenylamino Substitution: Coupling of the 3-chloro-2-methylaniline moiety via nucleophilic aromatic substitution.

Continuous flow synthesis and automated reactors are employed to enhance efficiency, achieving yields >80% while minimizing byproducts. Reaction parameters such as temperature (typically 60–100°C), solvent polarity (e.g., DMF or THF), and catalyst selection (e.g., palladium complexes) are critical for scalability.

| Target | Potential Interaction Mechanism |

|---|---|

| DNA Topoisomerase II | Intercalation or cleavage inhibition |

| EGFR Kinase | Competitive ATP binding |

| Thioredoxin Reductase | Disulfide bond formation with active-site cysteines |

Future Research Directions

Mechanistic Studies

-

Kinetic Assays: Elucidate enzyme inhibition constants () for putative targets like DNA gyrase.

-

Structural Biology: Co-crystallization with proteins to resolve binding modes.

Derivative Development

-

Structure-Activity Relationships (SAR): Modify the chloro-phenyl or mercapto groups to enhance potency.

-

Prodrug Formulations: Mask the acrylonitrile group with bioreversible protectors to improve bioavailability.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume